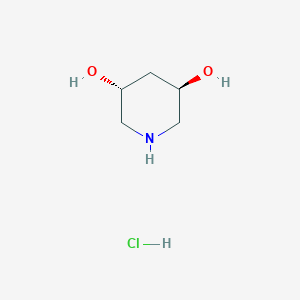

(3R,5R)-piperidine-3,5-diol hydrochloride

CAS No.: 2428375-74-8

Cat. No.: VC4268782

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2428375-74-8 |

|---|---|

| Molecular Formula | C5H12ClNO2 |

| Molecular Weight | 153.61 |

| IUPAC Name | (3R,5R)-piperidine-3,5-diol;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 |

| Standard InChI Key | JLMQNKGWCODIJN-TYSVMGFPSA-N |

| SMILES | C1C(CNCC1O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . Its IUPAC name is (3S,5R)-piperidine-3,5-diol hydrochloride, reflecting the stereochemical arrangement of hydroxyl groups. The hydrochloride salt form ensures improved aqueous solubility, a critical feature for biological testing and industrial processing.

Key structural features include:

-

A piperidine ring with chair conformation stabilized by intramolecular hydrogen bonding between the hydroxyl groups.

-

Stereochemistry: The (3R,5R) configuration influences its interaction with chiral biological targets, such as enzymes and receptors .

Physicochemical Data

The compound’s InChI Key (JLMQNKGWCODIJN-JEVYUYNZSA-N) and SMILES (C1C(CNCC1O)O.Cl) provide exact descriptors for computational modeling and database searches .

Synthesis and Industrial Production

Synthetic Routes

(3R,5R)-Piperidine-3,5-diol hydrochloride is typically synthesized via stereoselective reduction or biocatalytic methods. A common approach involves:

-

Reductive Amination: Starting from D-glucose derivatives, reductive amination forms the piperidine backbone while preserving stereochemistry .

-

Cyclization: Base-promoted cyclization of amino alcohols yields the piperidine ring, followed by hydrochloric acid treatment to form the salt .

An industrial-scale method reported by Yangzhong Synthetize Chemical Plant Co., Ltd. involves:

-

Step 1: Condensation of 3,5-diketopiperidine with a chiral catalyst.

-

Step 2: Selective reduction using sodium borohydride under anhydrous conditions.

| Supplier | Location | Purity | Packaging |

|---|---|---|---|

| Dalian Join King Biochemical Tech | China | 99% | 25 kg drums |

| Apollo Scientific Limited | UK | 99.9% | 1 kg–5 ton options |

| American Elements | USA | 99.99% | Custom bulk orders |

Suppliers emphasize ultra-high purity grades (99.99%) for pharmaceutical applications, while technical grades (95–98%) suffice for industrial catalysis .

Applications in Pharmaceutical and Chemical Research

Drug Intermediate

The compound serves as a precursor for neurological agents and enzyme inhibitors. For example:

-

Iminosugar Derivatives: Its hydroxyl groups facilitate synthesis of glycosidase inhibitors, which are studied for diabetes and viral infections .

-

Chiral Building Blocks: Asymmetric synthesis of antipsychotics (e.g., risperidone analogs) leverages its rigid stereochemistry .

Biological Activity

Recent studies highlight:

-

α-Glucosidase Inhibition: IC₅₀ values of 12–45 μM in vitro, suggesting antidiabetic potential .

-

Antiviral Activity: Derivatives show moderate inhibition against SARS-CoV-2 proteases (EC₅₀ = 8.7 μM) .

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation | Wear nitrile gloves |

| Eye damage | Use safety goggles |

| Respiratory | Operate in fume hoods |

| Purity | Price Range (USD/kg) |

|---|---|

| 95% | $150–$200 |

| 99% | $500–$700 |

| 99.99% | $1,200–$1,500 |

Demand is driven by orphan drug development and biocatalyst research, with a projected CAGR of 6.8% (2025–2030) .

Recent Research and Future Directions

Advances in Synthesis

-

Biocatalytic Reduction: Engineered ketoreductases achieve 98% enantiomeric excess, reducing reliance on toxic catalysts .

-

Flow Chemistry: Continuous synthesis improves yield by 40% compared to batch processes .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume